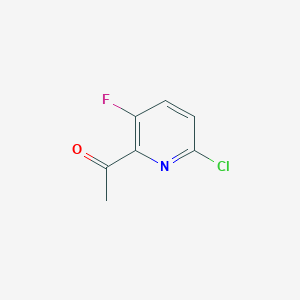

1-(6-Chloro-3-fluoropyridin-2-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloro-3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTCLNKLTIBULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 6 Chloro 3 Fluoropyridin 2 Yl Ethanone and Analogues

Chemoenzymatic Approaches to Pyridine-Based α-Fluorinated Ketones

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of chemical synthesis, offering a powerful strategy for the preparation of complex molecules. A notable chemoenzymatic approach to pyridine-based α-fluorinated ketones involves the synthesis of their precursor, α-fluorinated secondary alcohols. researchgate.net

This methodology commences with the chemical synthesis of prochiral α-halogenated acyl moieties, which are then introduced into picoline derivatives. The resulting α-halogenated ketones are subsequently reduced to the corresponding chiral alcohols using an alcohol dehydrogenase. researchgate.net For instance, various picoline derivatives can be converted into the corresponding prochiral ketones through a base-induced reaction. researchgate.net

The subsequent enzymatic reduction of these ketones is highly enantioselective. The use of alcohol dehydrogenase from Lactobacillus kefir can yield enantiomeric excesses ranging from 95% to over 99%, with yields up to 98%. researchgate.net While this method focuses on the synthesis of chiral alcohols, the intermediate α-fluorinated ketones are key precursors to the target compounds.

Table 1: Base-Induced Conversion of Picolines to Prochiral Ketones

| Starting Picoline Derivative | Base | Product Ketone |

|---|---|---|

| Picoline | Lithium diisopropylamide (LDA) | 1-(Pyridin-2-yl)ethan-1-one |

| 3-Fluoropicoline | LDA | 1-(3-Fluoropyridin-2-yl)ethan-1-one |

| 6-Chloropicoline | LDA | 1-(6-Chloropyridin-2-yl)ethan-1-one |

Data derived from chemoenzymatic synthesis studies of pyridine-based alcohols. researchgate.net

Organometallic Reagent-Based Syntheses

Organometallic reagents are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Various organometallic strategies have been developed for the synthesis of pyridine-based ketones.

Utilization of Organozinc Reagents

For example, the reaction of 2-pyridylzinc bromide with various benzoyl chlorides in the presence of a suitable catalyst yields the corresponding aryl pyridyl ketones in moderate yields. nih.gov This approach could be adapted for the synthesis of 1-(6-chloro-3-fluoropyridin-2-yl)ethanone by starting with the appropriately substituted 2-bromopyridine. The Negishi cross-coupling reaction, which utilizes a palladium catalyst, is a powerful method for coupling organozinc reagents with organic halides. organic-chemistry.org This reaction is compatible with a wide range of functional groups, making it suitable for the synthesis of complex molecules. organic-chemistry.orgwikipedia.org

Table 2: Synthesis of Pyridyl Ketones using Organozinc Reagents

| Organozinc Reagent | Acyl Chloride | Catalyst | Product Ketone |

|---|---|---|---|

| 2-Pyridylzinc bromide | Benzoyl chloride | Pd(PPh₃)₄ | 1-Phenyl-1-(pyridin-2-yl)methanone |

| 3-Pyridylzinc bromide | Acetyl chloride | Pd(OAc)₂/X-Phos | 1-(Pyridin-3-yl)ethan-1-one |

Illustrative examples based on general methodologies for organozinc couplings. nih.govorganic-chemistry.org

Copper-Mediated Synthetic Routes

Copper-catalyzed reactions have emerged as a versatile and cost-effective alternative to palladium-catalyzed couplings. A novel copper-catalyzed [3+3] annulation of ketones with oxime acetates provides an efficient route to polysubstituted pyridines. nih.gov In this process, saturated ketones and oxime acetates are converted to enones and imines, respectively, which then undergo a cascade annulation and oxidative aromatization. nih.gov

Another copper-mediated approach involves the tandem reaction of a pyridine (B92270) ketone with a benzylamine, using oxygen as a clean oxidant, to afford 1,3-diarylated imidazo[1,5-a]pyridines. researchgate.net While this reaction modifies the initial ketone, it highlights the utility of copper catalysis in transformations involving pyridine ketones. The choice of ligand and reaction conditions is crucial for the success of these copper-mediated syntheses.

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds. The Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides, facilitated by a palladium catalyst such as Pd₂(dba)₃ with the X-Phos ligand, allows for the synthesis of 2-aryl-substituted pyridines in high yields. organic-chemistry.org

Furthermore, palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines has been demonstrated, showcasing the versatility of palladium catalysis in modifying pyridine-containing heterocycles. researchgate.net For the synthesis of this compound, a potential palladium-catalyzed approach could involve the coupling of a suitable organometallic acetylating agent with 2,6-dichloro-3-fluoropyridine.

Rhodium-Catalyzed Transformations

Rhodium catalysts have enabled a variety of synthetic transformations for the construction of pyridine rings. A one-step synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes has been developed using a Rh(III) catalyst. nih.gov This C-H functionalization approach is tolerant of a range of functional groups on both the oxime and the alkyne. nih.gov

Additionally, rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones has been achieved with excellent enantioselectivities, providing access to chiral 2-pyridine-aryl/alkyl alcohols. acs.orgnih.govacs.org While this is a transformation of the ketone, the development of rhodium-catalyzed methods for the synthesis of the pyridine core is also significant. For instance, highly substituted pyridines can be synthesized from α,β-unsaturated ketoximes and terminal alkynes via a rhodium-catalyzed C-H bond functionalization/electrocyclization/dehydration sequence. nih.gov

Strategies for Distal Fluorinated Ketone Synthesis

While the focus of this article is on an α-fluorinated ketone, it is instructive to consider the broader context of fluorinated ketone synthesis, including strategies for introducing fluorine at positions distal to the carbonyl group. The synthesis of distally fluorinated ketones presents unique challenges. sioc-journal.cncas.cnresearchgate.netnih.gov

Recent advances in this area include several key strategies:

C-H Fluorination: Direct fluorination of C-H bonds offers an atom-economical approach, though controlling regioselectivity can be difficult.

Decarboxylative and Deboronofluorination: These methods utilize carboxylic acids or boronic acids as precursors to introduce fluorine.

Olefin Fluorination: The difunctionalization of olefins allows for the simultaneous introduction of a fluorine atom and another functional group.

Ring-Opening Fluorination: This strategy employs the ring-opening of cyclic alcohols to generate distal fluorinated ketones. sioc-journal.cncas.cn For example, silver-catalyzed ring-opening of cyclopropanols can produce β-fluorinated ketones. cas.cn

These methods provide a valuable toolbox for the synthesis of a wide array of fluorinated ketones, which are important building blocks in medicinal and materials chemistry. sioc-journal.cnresearchgate.net

Table 3: Comparison of Strategies for Distal Fluorinated Ketone Synthesis

| Synthetic Strategy | Key Features |

|---|---|

| C-H Fluorination | Atom-economical, potential for late-stage functionalization. sioc-journal.cnresearchgate.net |

| Decarboxylative Fluorination | Utilizes readily available carboxylic acids. sioc-journal.cn |

| Olefin Fluorination | Allows for difunctionalization of alkenes. sioc-journal.cn |

| Ring-Opening Fluorination | Access to β- and γ-fluorinated ketones from cyclic alcohols. sioc-journal.cncas.cn |

C-H Fluorination Methodologies

Direct C-H fluorination has emerged as a powerful tool for the late-stage introduction of fluorine into heterocyclic systems, avoiding the often-circuitous routes required with traditional methods. nih.govberkeley.edu This approach is particularly relevant for the synthesis of compounds like this compound, where a fluorine atom is present on the pyridine ring.

One of the most promising methods for the C-H fluorination of pyridines utilizes silver(II) fluoride (B91410) (AgF₂). nih.gov This reagent has demonstrated remarkable site-selectivity for the fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines. nih.gov The reactions typically proceed at or near ambient temperature and are highly tolerant of various functional groups. nih.gov For instance, a precursor such as 1-(6-chloropyridin-2-yl)ethanone (B175567) could potentially be fluorinated at the 3-position using AgF₂ to yield the desired product. The proposed mechanism involves coordination of the pyridine nitrogen to the silver center, which increases the electrophilicity of the pyridine ring and facilitates the fluorination process. researchgate.net

Table 1: C-H Fluorination of Pyridine Derivatives

| Catalyst/Reagent | Substrate Type | Position of Fluorination | Key Advantages |

| AgF₂ | Pyridines, Diazines | α to Nitrogen | High site-selectivity, mild conditions, broad functional group tolerance. nih.gov |

| Selectfluor® with Ag(I) catalyst | α-Fluoroarylacetic acids | N/A (decarboxylative) | Access to difluoromethylarenes. nih.gov |

The selectivity of this C-H fluorination is influenced by the electronic properties of the substituents on the pyridine ring. Generally, the reaction is favored on more basic, electron-rich pyridine systems. acs.org In the case of multiply substituted pyridines, the regioselectivity can often be predicted based on the relative basicity of the different nitrogen atoms and the steric environment of the C-H bonds. acs.org

Decarboxylative and Deboronofluorination Approaches

Decarboxylative fluorination offers an alternative strategy for the introduction of fluorine, utilizing carboxylic acid precursors that are often readily available. nih.gov This method involves the replacement of a carboxyl group with a fluorine atom and can be particularly useful for the synthesis of fluorinated heteroaromatics.

A notable example is the catalyst-free decarboxylative fluorination of lithium 2-pyridylacetates. sci-hub.ru This reaction proceeds smoothly to produce 2-(fluoroalkyl)pyridines in good yields. sci-hub.ru By extension, a suitably substituted 2-pyridylacetic acid derivative could serve as a precursor to this compound through a sequence involving decarboxylative fluorination followed by manipulation of the side chain. The reaction is believed to proceed through the formation of a 2-picolyl anion, which is then intercepted by an electrophilic fluorine source like Selectfluor®. researchgate.netbohrium.com

Table 2: Decarboxylative Fluorination of Pyridine Derivatives

| Substrate Type | Reagents | Product Type | Key Features |

| Lithium 2-pyridylacetates | Selectfluor® | 2-(Fluoroalkyl)pyridines | Catalyst-free, one-pot potential from corresponding esters. sci-hub.ru |

| α-Fluoroarylacetic acids | Selectfluor®, Ag(I) catalyst | Difluoromethylarenes | Late-stage fluorination strategy. nih.gov |

Deboronofluorination, the conversion of a boronic acid or ester to a C-F bond, is another valuable tool in the synthesis of fluorinated aromatics and heteroaromatics. While specific examples for the synthesis of the title compound are not prevalent in the literature, the general methodology is well-established and could be applied. A precursor such as (6-chloro-2-acetylpyridin-3-yl)boronic acid could potentially be converted to the desired 3-fluoro derivative using an appropriate fluorinating agent.

Olefin Functionalization for Fluorinated Ketones

The functionalization of olefins provides a versatile entry point for the synthesis of complex molecules, including fluorinated ketones. Various methods have been developed to introduce fluorine and a carbonyl group or its precursor across a double bond.

One such approach is the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor®, which can lead to the formation of fluorinated 3,6-dihydropyridines. nih.gov These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride under mild conditions. nih.gov While this method has been demonstrated for the synthesis of 2-(fluoromethyl)pyridines, its adaptation for the introduction of a fluorine atom at the 3-position of a 2-acetylpyridine (B122185) would require a specific substitution pattern on the starting dihydropyridine.

Another strategy involves the ring expansion of smaller cyclic structures. For instance, imidazolidines can undergo a Zn(OTf)₂-catalyzed ring expansion with cyclobutenones to produce homopiperazin-5-one derivatives, or a Cu(MeCN)₄BF₄-catalyzed (5 + 3) cycloaddition with diarylcyclopropenones to yield eight-membered 1,4-diazocine-5-ones. acs.org Although not directly applied to the synthesis of the title compound, these methods highlight the potential of ring expansion strategies in constructing complex heterocyclic ketones.

Ring-Opening Fluorination Pathways

Ring-opening fluorination presents a novel approach to the synthesis of functionalized molecules by cleaving a C-C or C-N bond within a cyclic precursor and introducing a fluorine atom. This strategy can lead to the formation of acyclic or different cyclic structures that might be difficult to access through other means.

A relevant example is the reductive Zincke reaction, which allows for the opening of pyridinium (B92312) rings to form δ-amino ketones. researchgate.net This reaction, catalyzed by a rhodium complex, can be adapted to introduce fluorine into the resulting ketone chain. researchgate.net By starting with a suitably substituted pyridinium salt, this methodology could potentially be used to construct fluorinated ketone analogues.

Furthermore, the ring-opening fluorination of bicyclic azaarenes, such as pyrazolopyridines, with electrophilic fluorinating agents has been reported. researchgate.net This process involves fluorination of the aromatic ring followed by a ring-opening reaction, leading to the formation of a tertiary carbon-fluorine bond. researchgate.net The application of this strategy to a precursor containing the 6-chloro-pyridin-2-yl-ethanone skeleton could provide a novel route to fluorinated analogues.

Asymmetric Synthesis Approaches for Chiral Alcohol Precursors

The asymmetric reduction of the prochiral ketone in this compound to its corresponding chiral alcohol is a crucial step for the synthesis of enantiomerically pure derivatives, which are often required for biological applications.

Chemoenzymatic methods have proven to be highly effective for the asymmetric synthesis of pyridine-based secondary alcohols. nih.gov For instance, prochiral α-halogenated ketones derived from picoline can be enantioselectively reduced to the corresponding chiral alcohols using alcohol dehydrogenases, such as the one from Lactobacillus kefir, with high enantiomeric excess (95–>99 ee) and yields. nih.gov This approach offers a green and efficient alternative to traditional chemical reductions.

Table 3: Asymmetric Reduction of 2-Acetylpyridine Derivatives

| Method | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) |

| Chemoenzymatic Reduction | Alcohol dehydrogenase from Lactobacillus kefir | Chiral α-fluorinated secondary alcohols | 95–>99% nih.gov |

| Diastereoselective Reduction | N-p-toluenesulfinyl ketimines with reducing agents | Chiral 1-(pyridin-2-yl)methylamines | High diastereoselectivity unito.it |

| Biocatalysis | Plant tissues (e.g., carrot, apple) | Chiral alcohols | Up to 98% ee acs.org |

Another approach involves the diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones. unito.it The sulfinyl group acts as a chiral auxiliary, directing the reduction to afford the desired stereoisomer of the corresponding amine with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched primary amine.

Development of Novel Synthetic Methods for Heteroaromatic Ketones

The development of new synthetic routes to heteroaromatic ketones is an active area of research, driven by the importance of these compounds in various fields. Traditional methods such as Friedel-Crafts acylation often have limitations, including harsh conditions and poor regioselectivity.

Modern approaches often rely on cross-coupling reactions. For example, a one-pot three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz reaction, can be used to prepare polysubstituted pyridines. core.ac.uk This method combines a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce pyridines with high regiochemical control. core.ac.uk

Another innovative method involves the reaction of 4-acetylpyridine (B144475) and malononitrile (B47326) with dimedone or cyclohexa-1,3-dione in a three-component reaction to afford tetrahydro-4H-chromene derivatives. nih.gov While not a direct synthesis of the title compound, this illustrates the power of multi-component reactions in rapidly building molecular complexity.

One-Pot and Multistep Synthetic Sequences

One-pot and multistep synthetic sequences are highly desirable as they can significantly improve efficiency by reducing the number of work-up and purification steps, saving time, and minimizing waste. researchgate.net

A one-pot synthesis of polysubstituted pyridines can be achieved through a three-component cyclocondensation, as mentioned previously. core.ac.uk Similarly, a one-pot synthesis of multi-substituted dihydrofurans via pyridinium ylide-mediated cyclization has been developed, showcasing the utility of this approach for constructing diverse heterocyclic scaffolds. rsc.org

For the synthesis of this compound, a potential multistep sequence could involve the initial synthesis of a substituted pyridine core, followed by functionalization. For instance, a patent describes a preparation method for 2-acetylpyridine starting from 2-pyridine carboxylic acid. google.com This involves conversion to the acid chloride, followed by reaction with a malonate and subsequent hydrolysis and decarboxylation. google.com A similar strategy could be envisioned starting from 6-chloro-3-fluoropyridine-2-carboxylic acid.

Furthermore, a multi-step flow process has been developed for the synthesis of the alkaloid natural product (±)-oxomaritidine, demonstrating the power of continuous flow chemistry in complex molecule synthesis. syrris.jp This approach, which combines seven synthetic steps into a single continuous sequence, offers a paradigm for future automated synthesis. syrris.jp

Mechanistic Studies of Chemical Reactivity and Transformations

Carbonyl Reactivity and Nucleophilic Attack

The acetyl group at the C2 position of the pyridine (B92270) ring is a primary site for chemical reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond and is thus susceptible to nucleophilic attack. This enables a range of ketone-specific reactions, such as reductions and condensation reactions. vulcanchem.com The reactivity of this carbonyl group is further influenced by the electronic effects of the substituted pyridine ring. The electron-withdrawing nature of the nitrogen atom and the halogen substituents enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to a simple acetophenone (B1666503).

Common transformations involving the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Condensation Reactions: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type condensation reactions.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.

Pyridine Ring Functionalization and Activation

The pyridine ring in 1-(6-chloro-3-fluoropyridin-2-yl)ethanone is electron-deficient, a characteristic that governs its functionalization pathways. This deficiency is caused by the electronegative nitrogen atom and is amplified by the presence of the chloro, fluoro, and acetyl substituents.

Halogen dance (HD) reactions involve the base-induced intramolecular migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. researchgate.netclockss.org This rearrangement is a powerful tool for synthesizing substituted heterocycles that are otherwise difficult to access. researchgate.net The typical mechanism involves deprotonation by a strong base (like LDA or n-BuLi) to form a carbanion, followed by halogen migration. clockss.org

For halogenated pyridines, the halogen dance typically occurs as a 1,2-halogen shift. clockss.org In the case of this compound, a potential halogen dance could be initiated by deprotonation at the C4 or C5 position. The selectivity and feasibility of such a reaction are highly dependent on factors like the base used, temperature, and the specific halogen that migrates. nih.gov Studies on dihalopyridines have shown that reaction conditions can be tuned to favor either the kinetically controlled deprotonation product or the thermodynamically favored halogen dance product. nih.gov

The electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net The positions ortho and para to the nitrogen atom are particularly activated for SNAr.

In this compound, the chlorine atom at the C6 position is a prime site for SNAr. This position is para to the nitrogen atom and is further activated by the electron-withdrawing acetyl group at C2 and the fluorine at C3. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion. The general pattern for an SNAr reaction on a similar substrate, 2-chloro-3,5-dinitropyridine (B146277), suggests a two-stage mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

| Position | Leaving Group | Activating Factors | Predicted Reactivity |

|---|---|---|---|

| C6 | -Cl | Para to Ring N; Ortho to Acetyl Group (if considering C2) | High |

| C3 | -F | Meta to Ring N | Low |

Halogen exchange (HALEX) reactions are a subset of SNAr where the nucleophile is a halide ion. In this compound, the question of regioselectivity concerns whether the chlorine at C6 or the fluorine at C3 would be preferentially substituted. Generally, in nucleophilic aromatic substitution, the carbon-fluorine bond is more polarized and often more reactive than the carbon-chlorine bond, especially when it is in an activated position. However, the leaving group's ability to depart also plays a crucial role. In this molecule, the C6 position is more electronically activated for nucleophilic attack than the C3 position. Therefore, substitution of the chlorine atom at the C6 position is the more probable outcome in a halogen exchange reaction.

Role of Halogen Substituents (Chlorine and Fluorine) in Reactivity

The chlorine and fluorine atoms profoundly influence the reactivity of the entire molecule through their electronic and steric effects.

Inductive Effect: Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. nih.gov

Mesomeric Effect: As halogens, they also have a weak electron-donating mesomeric effect (+M) due to their lone pairs, but this is generally outweighed by their strong inductive effect in pyridine systems.

Leaving Group Ability: In SNAr reactions, both chloride and fluoride (B91410) can act as leaving groups. The C6-Cl bond is positioned at a highly activated site (para to the ring nitrogen), making it the more likely site for substitution.

Modulation of Carbonyl Reactivity: The electron-withdrawing nature of the halogens increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. vulcanchem.com

Fluorine-Specific Effects: The small size of the fluorine atom minimizes steric hindrance. Furthermore, the presence of fluorine can enhance metabolic stability in medicinal chemistry contexts. vulcanchem.combeilstein-journals.org

| Substituent | Position | Primary Electronic Effect | Impact on Pyridine Ring | Impact on Carbonyl Group |

|---|---|---|---|---|

| Chlorine | C6 | -I >> +M | Activates C6 for SNAr | Increases electrophilicity |

| Fluorine | C3 | -I >> +M | Deactivates ring (overall) | Increases electrophilicity |

Reaction Kinetics and Thermodynamic Control of Transformations

The kinetics of transformations involving this compound are critical for understanding and controlling reaction outcomes.

For SNAr reactions, kinetic studies on analogous systems like 2-chloro-3,5-dinitropyridine with anilines have shown that the reactions follow second-order kinetics. researchgate.net The large negative ρ values obtained from Hammett plots in such studies indicate the formation of a Meisenheimer-type intermediate in the transition state. researchgate.net The rate of reaction is thus dependent on the concentration of both the pyridine substrate and the nucleophile, with the formation of the intermediate being the rate-determining step.

In reactions where multiple products are possible, such as the halogen dance, the outcome can be under either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is often irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). In the context of lithiation of dihalopyridines, this often corresponds to the direct deprotonation product. nih.gov

Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. The major product will be the most stable one, which may not be the one that forms the fastest. For dihalopyridines, the halogen dance product is often the thermodynamically more stable isomer. nih.gov

Controlling the reaction temperature is therefore a key strategy to selectively obtain a desired product in transformations where kinetic and thermodynamic pathways compete. nih.gov

Transition State Analysis and Reaction Pathway Elucidation

The formation of this compound is achieved through a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution. While specific experimental or computational studies detailing the transition state and reaction pathway for this particular compound are not extensively documented in publicly available literature, a robust mechanistic framework can be constructed based on well-established principles of Friedel-Crafts chemistry and extensive studies on related heterocyclic systems.

The reaction proceeds via the generation of a highly electrophilic acylium ion from acetyl chloride, facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The subsequent electrophilic attack on the 6-chloro-3-fluoropyridine ring is the key bond-forming step.

Reaction Pathway and Intermediates:

The elucidated reaction pathway involves several key steps:

Formation of the Acylium Ion: The initial step is the reaction between acetyl chloride and the Lewis acid catalyst, AlCl₃. The chlorine atom of the acetyl chloride coordinates with the electron-deficient aluminum atom of AlCl₃, forming a complex. This complex then dissociates to generate a resonance-stabilized acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻). This step is generally rapid and reversible.

Lewis Acid-Pyridine Complexation: A significant competing equilibrium in the acylation of pyridinic substrates is the coordination of the Lewis basic nitrogen atom of the pyridine ring with the Lewis acid catalyst. This interaction deactivates the ring towards electrophilic attack by withdrawing electron density. To overcome this, an excess of the Lewis acid is often required to ensure a sufficient concentration of the free, activated acylating agent.

Electrophilic Attack and Formation of the σ-Complex (Wheland Intermediate): The acylium ion, a potent electrophile, attacks the electron-rich π-system of the 6-chloro-3-fluoropyridine ring. The regioselectivity of this attack is dictated by the electronic effects of the existing substituents. The chloro and fluoro groups are electron-withdrawing via induction but can donate electron density through resonance. The nitrogen atom is strongly deactivating. The acetyl group is introduced at the C2 position, ortho to the activating fluoro group and meta to the deactivating chloro group, suggesting a complex interplay of electronic and steric factors. The attack results in the formation of a cationic resonance-stabilized intermediate known as the σ-complex or Wheland intermediate. This step is typically the rate-determining step of the reaction.

Deprotonation and Restoration of Aromaticity: The final step involves the removal of a proton from the carbon atom bearing the newly attached acetyl group by the AlCl₄⁻ anion. This step restores the aromaticity of the pyridine ring and regenerates the Lewis acid catalyst, although it often remains complexed to the product ketone.

Transition State Analysis:

The transition state of the rate-determining step, the formation of the σ-complex, is characterized by a high energy barrier. Computational studies on analogous Friedel-Crafts acylations of substituted aromatics have provided insights into the geometry and energetics of these transition states. The transition state involves the partial formation of the new carbon-carbon bond between the acylium ion and the pyridine ring, with the positive charge being delocalized over the ring.

The energy profile of the reaction can be represented by a reaction coordinate diagram. The diagram would feature two main transition states, corresponding to the formation of the σ-complex and its subsequent deprotonation. The activation energy for the formation of the σ-complex (TS1) is significantly higher than that for the deprotonation step (TS2), reflecting its role as the rate-limiting step.

Illustrative Reaction Coordinate Diagram Data:

Due to the absence of specific published data for this compound, the following table provides a representative set of plausible relative energy values for the key species involved in the acylation of 6-chloro-3-fluoropyridine. These values are illustrative and based on general principles of Friedel-Crafts reactions.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 6-Chloro-3-fluoropyridine + Acetyl Chloride + AlCl₃ | 0 |

| Acylium Ion Formation | [CH₃CO]⁺[AlCl₄]⁻ + 6-Chloro-3-fluoropyridine | +5 |

| Transition State 1 (TS1) | Formation of the σ-complex | +25 |

| σ-Complex (Wheland Intermediate) | Cationic intermediate | +15 |

| Transition State 2 (TS2) | Deprotonation of the σ-complex | +18 |

| Product Complex | This compound • AlCl₃ | -10 |

| Products | This compound + HCl + AlCl₃ | -5 |

Further detailed computational studies, employing methods such as Density Functional Theory (DFT), would be invaluable to precisely map the potential energy surface, optimize the geometries of the transition states and intermediates, and calculate the activation energies for the acylation of 6-chloro-3-fluoropyridine. Such studies would provide a more quantitative understanding of the reaction mechanism and the factors governing its regioselectivity.

Derivatization Strategies and Functionalization of 1 6 Chloro 3 Fluoropyridin 2 Yl Ethanone

Transformations at the Ketone Moiety

The acetyl group in 1-(6-chloro-3-fluoropyridin-2-yl)ethanone is a versatile handle for various chemical modifications, including reductions, condensations, and reactions involving the enol or enolate form.

Table 1: Potential Reductive Transformations of the Ketone Moiety

| Transformation | Reagent Examples | Product Type |

| Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1-(6-Chloro-3-fluoropyridin-2-yl)ethanol |

| Reductive Amination | Amine (R-NH₂), Sodium cyanoborohydride (NaBH₃CN) or H₂/Pd-C | N-Substituted-1-(6-chloro-3-fluoropyridin-2-yl)ethanamine |

The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups. Mild reagents like sodium borohydride are generally effective for the selective reduction of ketones to alcohols without affecting the halogen substituents on the pyridine (B92270) ring. More complex transformations such as reductive amination would introduce further diversity by converting the ketone into a chiral amine, a valuable synthon in medicinal chemistry.

The ketone functionality readily undergoes condensation reactions with various electrophiles, most notably aldehydes, to form larger, more complex structures. A prominent example of such reactions is the Claisen-Schmidt condensation to synthesize chalcones. semanticscholar.orgresearchgate.net Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds with diverse biological activities. jetir.orgnih.gov

The reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aldehyde. semanticscholar.org In the case of this compound, condensation with a variety of aromatic or heteroaromatic aldehydes would yield a series of novel chalcone (B49325) derivatives. These reactions are often carried out under mild conditions, for example, using aqueous sodium hydroxide (B78521) or potassium hydroxide in ethanol (B145695) at room temperature. semanticscholar.orgresearchgate.net

Table 2: Representative Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 (Aldehyde) | Base | Product |

| This compound | Benzaldehyde | NaOH or KOH | (E)-1-(6-chloro-3-fluoropyridin-2-yl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | NaOH or KOH | (E)-1-(6-chloro-3-fluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | Thiophene-2-carbaldehyde | NaOH or KOH | (E)-1-(6-chloro-3-fluoropyridin-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one |

Furthermore, the ketone can react with hydrazines to form hydrazones, which are themselves useful intermediates for the synthesis of nitrogen-containing heterocycles. nih.gov

The α-carbon of the acetyl group in this compound possesses acidic protons, allowing for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. masterorganicchemistry.com This enolate can then act as a nucleophile in various α-substitution reactions. youtube.com

A key example is α-halogenation, where the enol or enolate reacts with a halogen source (e.g., Br₂, Cl₂) to introduce a halogen atom at the α-position. pressbooks.publibretexts.orglibretexts.org This reaction is a versatile method for introducing a reactive handle for subsequent nucleophilic substitution or elimination reactions.

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone tautomerizes to its enol form, which is the reactive nucleophile. The reaction typically results in the substitution of a single α-hydrogen. libretexts.orglibretexts.org

Base-Promoted Halogenation : Under basic conditions, an enolate is formed, which is a more potent nucleophile. This can lead to multiple halogenations if more than one α-hydrogen is present. pressbooks.pub

The resulting α-halo ketone is a valuable precursor for the synthesis of α,β-unsaturated ketones through dehydrohalogenation. libretexts.orglibretexts.org

Table 3: Potential α-Substitution Reactions via Enolate Formation

| Reaction Type | Reagents | Product Type |

| α-Halogenation | Br₂ / Acetic Acid | 2-Bromo-1-(6-chloro-3-fluoropyridin-2-yl)ethanone |

| α-Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | 1-(6-Chloro-3-fluoropyridin-2-yl)propan-1-one (if R=CH₃) |

Pyridine Ring Derivatization

The pyridine ring of this compound is adorned with two different halogen atoms, offering distinct opportunities for selective functionalization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

The reactivity of halogens on a pyridine ring towards nucleophilic aromatic substitution (SNAr) is dependent on their position relative to the ring nitrogen and other activating or deactivating groups. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

In this compound, the chlorine atom is at the 6-position, which is electronically similar to the 2-position. The fluorine atom at the 3-position is less activated towards SNAr. Therefore, selective substitution of the chlorine atom by various nucleophiles (e.g., amines, alkoxides, thiolates) is anticipated to be the more favorable pathway. youtube.comyoutube.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the influence of the halogen's electronegativity. nih.gov However, the position on the ring is a critical factor.

Transition-metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the pyridine ring.

The C-Cl bond at the 6-position is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The reactivity order for aryl halides in these reactions is typically I > Br > Cl >> F. youtube.com This inherent difference in reactivity allows for selective coupling at the C-Cl bond while leaving the more inert C-F bond intact.

Suzuki Coupling : This reaction would involve the coupling of the 6-chloro position with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govresearchgate.net

Sonogashira Coupling : Terminal alkynes can be coupled at the C-Cl position using a palladium catalyst and a copper(I) co-catalyst, providing access to substituted alkynylpyridines. soton.ac.ukwikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling the C-Cl position with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 4: Potential Cross-Coupling Reactions at the C-6 Chlorine

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | 1-(6-Aryl-3-fluoropyridin-2-yl)ethanone |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Amine base | 1-(6-Alkynyl-3-fluoropyridin-2-yl)ethanone |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃ / Phosphine ligand / Base | 1-(6-(R¹R²-amino)-3-fluoropyridin-2-yl)ethanone |

Functionalization of the C-F bond is more challenging due to its high bond strength. However, recent advances in catalysis have enabled cross-coupling reactions involving C-F bond activation, although this typically requires more specialized catalytic systems and harsher reaction conditions. mdpi.com This differential reactivity provides a strategic advantage for sequential functionalization, where the C-Cl bond can be modified first, followed by a subsequent transformation at the C-F bond if desired.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies in organic chemistry where three or more reactants combine in a single reaction vessel to form a complex product in a one-pot process. These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them valuable tools in medicinal chemistry and drug discovery. MCRs allow for the construction of complex molecular scaffolds from simple starting materials in a time- and resource-effective manner.

Despite the synthetic utility of multi-component reactions, a comprehensive review of scientific literature and chemical databases reveals a notable lack of specific, documented examples involving this compound as a primary reactant. While the structural features of this ketone, particularly the reactive acetyl group and the functionalized pyridine ring, suggest its potential as a building block in various condensation and cyclization reactions typical of MCRs, there is no significant body of research detailing its application in this context.

Well-known multi-component reactions such as the Hantzsch, Biginelli, or Ugi reactions, which commonly utilize ketone functionalities, have not been reported in the literature with this compound as a substrate. The electronic effects of the chloro and fluoro substituents on the pyridine ring may influence the reactivity of the acetyl group, potentially requiring specific reaction conditions that have yet to be explored or reported.

Consequently, due to the absence of detailed research findings on the participation of this compound in multi-component reactions, no specific reaction schemes, product tables, or mechanistic discussions can be provided at this time. Further research is needed to explore the potential of this compound as a scaffold in the development of novel multi-component reaction methodologies.

Synthetic Utility of 1 6 Chloro 3 Fluoropyridin 2 Yl Ethanone As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 1-(6-chloro-3-fluoropyridin-2-yl)ethanone makes it an attractive starting material for the synthesis of complex organic molecules, particularly those with applications in medicinal chemistry and materials science. The pyridine (B92270) ring is a common motif in pharmaceuticals, and the introduction of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.

The synthetic utility of this compound lies in the sequential or chemo-selective manipulation of its three key functional groups: the acetyl, chloro, and fluoro substituents. For instance, the acetyl group can undergo a variety of transformations, such as oxidation, reduction, or condensation, to introduce further complexity. The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, including amines, alcohols, and thiols. This strategic functionalization is a key step in the late-stage modification of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Role in Heterocyclic Scaffold Construction

The strategic placement of reactive functional groups in this compound makes it a powerful tool for the construction of various heterocyclic systems. The acetyl group can serve as a key component in cyclization reactions, while the chloro and fluoro groups can either be retained in the final product to modulate its properties or be further functionalized.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comrsc.org The synthesis of this scaffold often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While this compound itself is not a 2-aminopyridine, it can be readily converted into one.

A plausible synthetic route to imidazopyridine derivatives from the title compound would involve an initial nucleophilic aromatic substitution of the 6-chloro group with an amino group. This transformation would yield 1-(6-amino-3-fluoropyridin-2-yl)ethanone. The resulting 2-aminopyridine derivative can then undergo an intramolecular cyclization or react with a suitable reagent to form the imidazo[1,2-a]pyridine (B132010) ring. For example, reaction with an α-haloketone would lead to the formation of a 2,3-disubstituted imidazo[1,2-a]pyridine. Alternatively, the acetyl group can be first brominated to give an α-bromoacetyl derivative, which can then react with a 2-aminopyridine in a classic Tschitschibabin reaction to construct the imidazo[1,2-a]pyridine scaffold.

A general scheme for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported, which could be adapted for 1-(6-amino-3-fluoropyridin-2-yl)ethanone. organic-chemistry.org

Table 1: Potential Imidazopyridine Derivatives from this compound

| Starting Material | Key Transformation | Intermediate | Final Product Scaffold |

|---|

Pyrimidine (B1678525) derivatives are another important class of heterocycles with diverse biological activities. googleapis.com A common method for the synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with urea, thiourea, or guanidine (B92328). The acetyl group of this compound can be utilized to generate the required 1,3-dicarbonyl synthon.

One established route involves the Claisen-Schmidt condensation of an acetylpyridine with an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). aobchem.com This chalcone can then undergo a cyclocondensation reaction with urea, thiourea, or guanidine to furnish the corresponding pyrimidine derivative. This approach allows for the introduction of a variety of substituents on the pyrimidine ring, depending on the aldehyde and the condensing agent used.

Table 2: Plausible Synthesis of Pyrimidine Derivatives

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde | Chalcone derivative |

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability and binding affinity to biological targets. Therefore, the conversion of the acetyl group in this compound to a trifluoromethyl ketone represents a valuable transformation.

While direct trifluoromethylation of a methyl ketone can be challenging, several indirect methods have been developed. One approach involves the oxidation of the acetyl group to a carboxylic acid, followed by conversion to an ester. The resulting ester can then be treated with a trifluoromethylating agent, such as Ruppert's reagent (TMSCF3), to yield the desired trifluoromethyl ketone. cymitquimica.com Another method involves the direct trifluoromethylation of esters using fluoroform (HCF3) and a strong base. organic-chemistry.orgsigmaaldrich.com

Table 3: Potential Route to Pyridine-Derived Trifluoromethyl Ketones

| Step | Reaction | Intermediate | Reagents |

|---|---|---|---|

| 1 | Oxidation | 6-Chloro-3-fluoropicolinic acid | Strong oxidizing agent (e.g., KMnO4) |

| 2 | Esterification | Methyl 6-chloro-3-fluoropicolinate | Methanol, Acid catalyst |

The reactivity of the functional groups in this compound can be harnessed to construct various fused pyridine ring systems. These polycyclic aromatic compounds are of interest in materials science and as scaffolds for medicinal chemistry.

For example, the acetyl group can be used as a handle to build a second ring onto the pyridine core. Condensation of the acetyl group with a suitable bifunctional reagent can lead to the formation of a new heterocyclic ring. For instance, reaction with malononitrile (B47326) could initiate a cascade of reactions to form a pyrido[2,3-d]pyrimidine (B1209978) derivative, a class of compounds with known biological activities. sigmaaldrich.com Furthermore, the existing chloro and fluoro substituents can direct the regioselectivity of further functionalization, such as metallation, which can then be followed by cyclization to afford novel fused systems. rsc.org

Intermediate for Fluorine-Containing Building Blocks

Beyond its direct use in the synthesis of complex heterocyclic systems, this compound serves as a valuable intermediate for the preparation of other specialized fluorine-containing building blocks. The presence of a fluorine atom on the pyridine ring is a key feature that is retained through various chemical transformations, allowing for the generation of a library of fluorinated synthons.

The acetyl group can be readily modified to introduce other functionalities. For example, reduction of the ketone would yield the corresponding alcohol, 1-(6-chloro-3-fluoropyridin-2-yl)ethanol, which can be used in etherification or esterification reactions. Oxidation of the acetyl group provides 6-chloro-3-fluoropicolinic acid, a versatile intermediate for the synthesis of amides and esters.

Furthermore, the chloro group at the 6-position can be replaced by a variety of nucleophiles, leading to a diverse range of 6-substituted-3-fluoropyridine derivatives. These transformations, coupled with modifications of the acetyl group, provide access to a wide array of novel fluorinated building blocks that are not readily accessible by other means. The strategic incorporation of fluorine in these building blocks is of high interest for the development of new agrochemicals and pharmaceuticals. the-innovation.org

Application in the Synthesis of α-Pyridyl-α-Fluoroketones

The synthesis of α-pyridyl-α-fluoroketones is of significant interest in medicinal chemistry, as the introduction of fluorine atoms can modulate the physicochemical and biological properties of molecules. This compound serves as a key starting material for the preparation of such compounds through electrophilic fluorination of the acetyl group.

Detailed research findings indicate that the α-position of the ketone can be selectively fluorinated using electrophilic fluorine sources. The reaction typically proceeds by generating the enolate of the starting ketone, which then reacts with a fluorinating agent. A commonly employed reagent for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. organic-chemistry.orgmdpi.com This reagent is favored for its stability, ease of handling, and high reactivity. researchgate.net

The reaction can be controlled to introduce either one or two fluorine atoms at the α-carbon, leading to the corresponding α-fluoro and α,α-difluoro ketones. The degree of fluorination can often be managed by adjusting the stoichiometry of the fluorinating agent and the reaction conditions. organic-chemistry.org The general transformation is outlined below:

Reaction Scheme for the Synthesis of α-Pyridyl-α-Fluoroketones

This compound reacts with an electrophilic fluorinating agent, such as Selectfluor®, in the presence of a suitable base to form the corresponding α-fluorinated products.

| Reactant | Reagent | Product(s) |

| This compound | 1. Base (e.g., LDA, NaH) 2. Selectfluor® (1.1 equiv) | 1-(6-chloro-3-fluoropyridin-2-yl)-2-fluoroethan-1-one |

| This compound | 1. Base (e.g., LDA, NaH) 2. Selectfluor® (>2.2 equiv) | 1-(6-chloro-3-fluoropyridin-2-yl)-2,2-difluoroethan-1-one |

This is an interactive data table. You can sort and filter the data.

The resulting α-pyridyl-α-fluoroketones are valuable intermediates for the synthesis of various biologically active compounds. The presence of the fluorine atom(s) can enhance metabolic stability and binding affinity to biological targets.

Modular Synthesis of Polyfunctional Pyridine Derivatives

The term "modular synthesis" refers to a strategy that allows for the systematic and versatile construction of a library of related compounds by the sequential and selective modification of different reactive sites on a common scaffold. This compound is an excellent scaffold for such an approach due to the differential reactivity of its functional groups. The chlorine atom at the 6-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the chloro-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or vinyl groups at the 6-position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 6-chloro-pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov This provides a straightforward route to 6-alkynylpyridine derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the 6-position of the pyridine ring.

The modular nature of these reactions allows for the generation of a diverse library of polyfunctional pyridine derivatives from a single, readily available starting material. The general scheme for these transformations is as follows:

Palladium-Catalyzed Cross-Coupling Reactions of this compound

This compound can be coupled with various partners using palladium catalysis to yield a range of substituted pyridine derivatives.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | 6-Aryl-3-fluoro-2-acetylpyridine |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | 6-Alkynyl-3-fluoro-2-acetylpyridine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | 6-Amino-3-fluoro-2-acetylpyridine |

This is an interactive data table. You can sort and filter the data.

Furthermore, the acetyl group at the 2-position provides another point for diversification. It can undergo a variety of classical ketone reactions such as reduction to an alcohol, conversion to an oxime, or condensation reactions, further expanding the library of accessible compounds. This modular approach is highly valuable in drug discovery and materials science for the rapid generation and optimization of novel chemical entities.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides a complete picture of the atomic framework and connectivity.

High-Resolution ¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of 1-(6-chloro-3-fluoropyridin-2-yl)ethanone is expected to show signals corresponding to the two distinct protons on the pyridine (B92270) ring and the three protons of the acetyl methyl group. The pyridine ring protons are anticipated to resonate in the aromatic region, generally between δ 7.5 and 8.5 ppm. guidechem.com The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region, typically between δ 2.6 and 2.8 ppm. guidechem.com

Due to the substitution pattern, the two pyridine protons (H-4 and H-5) would form an AX spin system, appearing as two distinct doublets. The coupling between these adjacent protons (³JHH) would be observable. Furthermore, long-range coupling between the fluorine atom at position 3 and the H-4 proton (³JHF) and the H-5 proton (⁴JHF) is expected, which would further split these signals into doublets of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (Note: This table is predictive, based on spectroscopic principles, as specific experimental data is not publicly available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ (Acetyl) | ~2.7 | s (singlet) | N/A |

| H-4 | ~8.0 - 8.4 | dd (doublet of doublets) | ³J(H4-H5), ³J(H4-F3) |

| H-5 | ~7.6 - 7.9 | dd (doublet of doublets) | ³J(H5-H4), ⁴J(H5-F3) |

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum would reveal all seven carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon of the acetyl group, expected in the δ 195–200 ppm range. guidechem.com The five carbons of the pyridine ring would resonate in the aromatic region, typically between δ 120 and 150 ppm. guidechem.com The presence of the electronegative fluorine and chlorine atoms, as well as the nitrogen atom, would significantly influence their precise chemical shifts. The carbon of the methyl group would be the most upfield signal. Due to C-F coupling, the signals for C-2, C-3, and C-4 would appear as doublets with characteristic coupling constants.

¹⁹F NMR Spectroscopy for Fluorine Environment

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic pyridine ring. This signal would likely appear as a doublet of doublets due to coupling with the adjacent H-4 proton (³JFH) and the more distant H-5 proton (⁴JFH).

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H-4 and H-5 protons, confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting H-4 to C-4, H-5 to C-5, and the methyl protons to the methyl carbon.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent molecular ion peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular weight of 173.57 g/mol , this peak would appear at an m/z of approximately 174.0. guidechem.com The presence of chlorine would also generate a characteristic isotopic pattern for the molecular ion, with an [M+2] peak (containing ³⁷Cl) having approximately one-third the intensity of the main [M] peak (containing ³⁵Cl).

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₅ClFNO), confirming that the observed mass is consistent with the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically found in the region of 1680-1710 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methyl group and aromatic ring, C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region, and C-Cl and C-F stretching vibrations at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the pyridine core structure.

X-ray Crystallography for Solid-State Structure Determination

Following extensive searches of chemical and crystallographic databases, no publicly available single-crystal X-ray diffraction data for this compound could be located. While crystallographic information is available for structurally related compounds, the specific solid-state structure, including unit cell parameters, space group, and detailed molecular geometry of this compound, has not been reported in the accessible scientific literature.

Therefore, a detailed analysis of its crystal packing, intermolecular interactions, and precise bond lengths and angles, which are typically provided by X-ray crystallography, cannot be presented at this time. The determination of these structural features would require the successful growth of a single crystal of the compound and subsequent analysis using X-ray diffraction techniques.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. nanobioletters.com It is widely used to study the properties of organic molecules, including geometry, electronic structure, and reactivity. nih.govmdpi.com For 1-(6-chloro-3-fluoropyridin-2-yl)ethanone, DFT calculations would be the primary method to explore its fundamental chemical characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. niscpr.res.in

Conformational analysis is crucial for molecules with rotatable bonds, such as the bond between the pyridine (B92270) ring and the acetyl group in this compound. By systematically rotating this bond and calculating the energy of each resulting conformer, a potential energy surface can be generated. nanobioletters.com This analysis would reveal the most stable conformers and the energy barriers between them, which is essential for understanding the molecule's flexibility and preferred shapes in different environments. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters (Note: This table is illustrative as specific research data is unavailable. Actual values would be derived from DFT calculations, e.g., at the B3LYP/6-311++G(d,p) level of theory.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-C-O (acetyl) | ~120° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. nih.gov A small gap suggests high reactivity and polarizability, while a large gap indicates high kinetic stability. nih.govresearchgate.net Analysis of the spatial distribution of HOMO and LUMO orbitals would show where electron density is concentrated, highlighting potential sites for electrophilic and nucleophilic attack. arxiv.org

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table is for demonstration purposes. Values are typically reported in electron volts (eV) and are calculated via DFT.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 eV | Electron-rich regions, likely on the pyridine ring. |

| LUMO | -1.8 eV | Electron-deficient regions, likely near the carbonyl group. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It uses a color scale to indicate regions of varying electron density.

Red/Yellow: Regions of high electron density (negative potential), typically found around electronegative atoms like oxygen, fluorine, and nitrogen. These are sites prone to electrophilic attack.

Blue: Regions of low electron density (positive potential), usually located around hydrogen atoms or electron-deficient centers. These are sites susceptible to nucleophilic attack.

For this compound, an MEP map would clearly visualize the negative potential around the carbonyl oxygen and the halogen atoms, and positive potential near the hydrogen atoms of the methyl group. nih.gov This provides a powerful, intuitive tool for predicting intermolecular interactions and sites of chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between orbitals, quantifying charge transfer and hyperconjugative interactions. researchgate.net This method provides insight into the stability arising from electron delocalization (e.g., π-conjugation within the pyridine ring) and interactions between lone pairs and antibonding orbitals. For the target molecule, NBO analysis would quantify the stability gained from interactions between the lone pairs on the oxygen, fluorine, and chlorine atoms and the π* orbitals of the pyridine ring.

Reaction Mechanism Predictions and Energy Profiles

DFT can be used to model the entire course of a chemical reaction involving this compound. For instance, studying a nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction.

This analysis would predict the feasibility of a proposed reaction and provide a detailed mechanistic understanding that is difficult to obtain experimentally. mit.edu

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms over time. By simulating the molecule's behavior in a solvent box at a given temperature, MD can explore a wider range of conformations. This technique provides a dynamic picture of the molecule's flexibility and how it interacts with its environment, offering a more realistic view of its conformational preferences in solution than static calculations alone.

Quantum Chemical Descriptors for Chemical Reactivity

Quantum chemical descriptors are fundamental in computational chemistry for predicting and understanding the chemical reactivity of a molecule. These descriptors are derived from the electronic structure of the compound and provide quantitative insights into its stability, reactivity, and the nature of its interactions with other chemical species. For this compound, these descriptors help in elucidating the influence of the chloro, fluoro, and acetyl substituents on the reactivity of the pyridine ring.

The calculation of quantum chemical descriptors is typically performed using methods like Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. These theoretical investigations provide a molecular-level understanding that complements experimental findings.

Key Quantum Chemical Descriptors

Several key descriptors are commonly used to characterize the global and local reactivity of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

HOMO and LUMO Energies: The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to an electrophile. Conversely, the LUMO energy (ELUMO) relates to the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater propensity to accept electrons from a nucleophile.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity.

Electronegativity (χ): This descriptor measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is approximated as the average of the HOMO and LUMO energies: χ = -μ ≈ -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap: η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Global Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons.

Influence of Substituents on Reactivity

The substituents on the pyridine ring of this compound significantly modulate its electronic properties and reactivity.

Chloro and Fluoro Groups: As electronegative halogens, both chlorine and fluorine atoms withdraw electron density from the pyridine ring through the inductive effect (-I effect). This withdrawal of electron density generally lowers the energy of both the HOMO and LUMO. The presence of these deactivating groups makes the aromatic ring less susceptible to electrophilic attack. wikipedia.org

Acetyl Group: The acetyl group is also an electron-withdrawing group due to the carbonyl moiety, which deactivates the pyridine ring towards electrophilic substitution. vulcanchem.com

The combined electron-withdrawing nature of the chloro, fluoro, and acetyl groups is expected to result in a lower HOMO energy, making the molecule less prone to oxidation, and a lower LUMO energy, making it a better electron acceptor. Consequently, the molecule is anticipated to be more susceptible to nucleophilic attack at specific sites. wikipedia.org

Illustrative Data Tables

Table 1: Calculated Energies of Frontier Molecular Orbitals

| Parameter | Energy (eV) | Interpretation |

| EHOMO | -7.50 | Indicates a moderate ability to donate electrons. The electron-withdrawing groups lower this value compared to unsubstituted pyridine. |

| ELUMO | -2.10 | Suggests a good capacity to accept electrons, making the molecule susceptible to nucleophilic attack. |

| ΔE (HOMO-LUMO Gap) | 5.40 | A relatively large energy gap suggests high kinetic stability and lower overall reactivity. |

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Value (eV) | Significance |

| Ionization Potential (I) | 7.50 | Energy required to remove an electron. |

| Electron Affinity (A) | 2.10 | Energy released when an electron is added. |

| Electronegativity (χ) | 4.80 | High value indicates a strong tendency to attract electrons. |

| Chemical Hardness (η) | 2.70 | Indicates significant resistance to change in electron distribution. |

| Chemical Softness (S) | 0.37 | The reciprocal of hardness, indicating moderate softness. |

| Global Electrophilicity Index (ω) | 4.27 | A high value suggests the molecule is a strong electrophile. |

These descriptors collectively provide a detailed picture of the chemical reactivity of this compound. The electron-withdrawing substituents are predicted to render the molecule electrophilic, with a notable stability conferred by a significant HOMO-LUMO gap. Such computational insights are invaluable for guiding the synthesis of new derivatives and for predicting their behavior in chemical reactions.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic methods. Future research on 1-(6-chloro-3-fluoropyridin-2-yl)ethanone will likely prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Key areas of exploration could include:

One-Pot Syntheses: Designing multi-component reactions where starting materials react sequentially in a single vessel to form the target molecule can significantly improve efficiency and reduce waste. For substituted pyridines, Hantzsch-type syntheses and other condensation reactions are common starting points for greener modifications.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, ionic liquids, or supercritical fluids is a critical aspect of green chemistry. Research could focus on adapting existing synthetic pathways for this compound to these environmentally friendly solvent systems.

Catalytic Approaches: The use of catalytic amounts of reagents instead of stoichiometric quantities is a fundamental principle of green chemistry. Developing novel catalysts for the synthesis of this compound can lead to higher atom economy and reduced waste streams.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Exploring starting materials derived from biological sources rather than petrochemicals. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. |

Catalyst Development for Chemo- and Regioselective Transformations

The functional groups present in this compound—a ketone, a chloro substituent, and a fluoro substituent on a pyridine (B92270) ring—offer multiple sites for chemical modification. The development of advanced catalysts will be crucial for achieving high chemo- and regioselectivity in its subsequent transformations.

Future research in this area could focus on:

Transition Metal Catalysis: Cross-coupling reactions catalyzed by palladium, nickel, or copper are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Research could target the selective functionalization at the chloro-substituted position of the pyridine ring.

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to metal-based catalysts. Developing organocatalysts for asymmetric transformations of the ketone group would be a valuable area of investigation.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Exploring enzymes that can selectively modify the ketone or other parts of the molecule could lead to highly efficient and environmentally friendly processes.

Exploration of Novel Reactivity Pathways for the Pyridyl Ketone Core

The pyridyl ketone core of this compound is a versatile synthon for the construction of more complex molecules. Future research will likely uncover novel reactivity pathways for this scaffold.

Potential areas of exploration include: